molecular formula C15H15F2N3O B2991588 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide CAS No. 2034501-74-9

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2991588
CAS No.: 2034501-74-9
M. Wt: 291.302
InChI Key: RGCWERJKVKCDEM-UHFFFAOYSA-N
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Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazole ring, and a difluorobenzamide moiety. Due to its structural complexity and potential biological activity, it has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the cyclopropyl-imidazole core. This can be achieved through the reaction of cyclopropylamine with an appropriate imidazole derivative under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, cost-effectiveness, and environmental safety, adhering to Good Manufacturing Practices (GMP) standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological activity of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research.

Medicine: This compound has been investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities, which could lead to the development of new drugs.

Industry: In the pharmaceutical industry, this compound can be used in the development of new medications. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Mechanism of Action

The mechanism by which N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The difluorobenzamide moiety may enhance the compound's binding affinity and specificity. The exact molecular pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-(1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide: Lacks the cyclopropyl group.

  • N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide: Contains a methyl group instead of a cyclopropyl group.

  • N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide: Contains an ethyl group instead of a cyclopropyl group.

Uniqueness: N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide is unique due to the presence of the cyclopropyl group, which can influence its chemical and biological properties. This structural feature may enhance its binding affinity and specificity compared to similar compounds without the cyclopropyl group.

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O/c16-12-4-3-11(9-13(12)17)15(21)19-6-8-20-7-5-18-14(20)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCWERJKVKCDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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